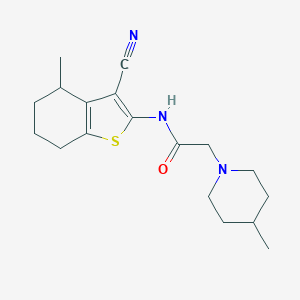
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme spleen tyrosine kinase (SYK). SYK is a key mediator of immune cell signaling, and TAK-659 has shown potential as a therapeutic agent for various immune-related disorders.
Mecanismo De Acción
TAK-659 selectively inhibits N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which is a non-receptor tyrosine kinase that plays a critical role in immune cell signaling. N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide is involved in the activation of various immune cells, including B cells, T cells, and macrophages. By inhibiting N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, TAK-659 can modulate immune cell function and reduce inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B cell receptor signaling, the suppression of cytokine production, and the modulation of immune cell migration. These effects make it a promising therapeutic agent for various immune-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 for lab experiments is its selectivity for N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, which reduces the potential for off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties, making it suitable for in vivo studies. One limitation of TAK-659 is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on TAK-659, including the exploration of its therapeutic potential in various immune-related disorders, the optimization of its pharmacokinetic properties, and the development of novel N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide inhibitors with improved selectivity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of TAK-659 on immune cell signaling and function.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the condensation of 2-aminobenzothiophene with ethyl cyanoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting amine with 4-methylpiperidine-4-carboxylic acid chloride to yield TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various immune-related disorders, including autoimmune diseases, inflammatory disorders, and cancer. It has shown promising results in preclinical studies, demonstrating its ability to inhibit N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(4-methyl-1-piperidinyl)acetamide signaling and modulate immune cell function.
Propiedades
Fórmula molecular |
C18H25N3OS |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-(3-cyano-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C18H25N3OS/c1-12-6-8-21(9-7-12)11-16(22)20-18-14(10-19)17-13(2)4-3-5-15(17)23-18/h12-13H,3-9,11H2,1-2H3,(H,20,22) |
Clave InChI |
VXADJRVIHVUGGG-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N |
SMILES canónico |
CC1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCCC3C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Chlorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276248.png)
![5-amino-1-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B276251.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276252.png)
![N-isopropyl-6,8-dimethoxy-4-methyl-1,3-dihydro-2H-pyrrolo[3,4-c]quinoline-2-carboxamide](/img/structure/B276254.png)
![4-[7-(4-acetyl-1,4-diazepan-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl]phenyl ethyl ether](/img/structure/B276256.png)
![2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B276259.png)
![7-Amino-5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276261.png)
![7-Amino-5-(4-chlorophenyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276262.png)
![7-Amino-2-(3-methoxyphenyl)-5-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B276263.png)
![2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B276265.png)
![[(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B276267.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)
![3-amino-5-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276270.png)
![3-amino-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276271.png)